Coptisine chloride

Übersicht

Beschreibung

Coptisine chloride is a natural isoquinoline alkaloid primarily found in the roots of Coptis chinensis, a traditional Chinese medicinal herb. This compound is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Coptisinchlorid kann durch Extraktion von Coptis chinensis unter Verwendung eines Zweiphasensystems aus Chloroform, Methanol und Wasser mit Zugabe von Salzsäure und Triethylamin synthetisiert werden . Die Identität der isolierten Alkaloide wird mithilfe der Hochleistungsflüssigkeitschromatographie mit Massenspektrometrie (HPLC-MS) bestätigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Coptisinchlorid beinhaltet die Extraktion von Coptis chinensis-Rhizomen, gefolgt von der Reinigung unter Verwendung von Techniken wie der Zentrifugal-Partitionschromatographie. Das Verfahren gewährleistet eine hohe Ausbeute und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Reactions with Liquid Ammonia

Research has explored the reactions of coptisine with liquid ammonia .

Alkylation Reactions

Coptisine can undergo alkylation to form long-chain alkyl coptisine halate derivatives. The process involves several steps :

- Drying reaction glassware.

- Reacting dried magnesium chips with anhydrous tetrahydrofuran under nitrogen protection, followed by the addition of iodo-n-butane to prepare a Grignard reagent.

- Mixing dry hydrochloric acid coptisine with anhydrous tetrahydrofuran under nitrogen protection in an ice bath.

- Slowly adding the Grignard reagent to the coptisine suspension while stirring, removing the ice bath, and refluxing the mixture .

Gut Microbiota-Mediated Transformation

Coptisine can be transformed by gut microbiota into 8-oxocoptisine (OCOP), an oxidized protoberberine alkaloid . This transformation involves an oxidation reaction, where the gut microbiota converts coptisine into OCOP, which has a more active lactam ring .

Topoisomerase I Inhibition

Coptisine can inhibit topoisomerase I (Topo I), an enzyme crucial in DNA replication .

- Coptisine inhibits the catalytic activity of Topo I rather than inducing the accumulation of the Topo I-DNA complex, differing from how camptothecin (CPT) acts .

- Coptisine can act as an inhibitor of Topo I, even against CPT-resistant mutants .

- Coptisine inhibits the nicking step of Topo I .

DNA Binding

Coptisine can bind to DNA, with its DNA-binding affinities being almost comparable to those of other alkaloids like berberine and palmatine . The DNA-binding mode may be involved in Topo I inhibition .

Anti-H. pylori Effects

Coptisine has anti- Helicobacter pylori effects among the major Rhizoma Coptidis alkaloids .

Impact of Heat Processing

Heat processing can affect the coptisine chloride content of herbal medicines. For instance, the this compound content in black-toned Oren pieces was found to be lower compared to normal-toned pieces .

Multidrug Resistance Reversal

Coptisine has been shown to reverse ATP-binding cassette transporter (ABCT)-mediated multidrug resistance in chemoresistant breast cancer cells . It inhibits ABCT function, increases Rho123 accumulation, and decreases efflux in resistant breast cancer cell lines .

IDO Inhibition

This compound acts as an efficient uncompetitive IDO inhibitor .

Neuraminidase Inhibition

This compound is a neuraminidase inhibitor . It has an IC50 of 104.6 μg/mL against H1N1 neuraminidase (NA-1) and can be used for influenza A (H1N1) infection research .

Effects on Diabetes-Associated Endothelial Dysfunction

Coptisine can improve vascular function in diabetes by suppressing endoplasmic reticulum (ER) stress and oxidative stress . It increases AMPK phosphorylation while decreasing Akt phosphorylation in HepG2 hepatic cells and C2C12 myotubes .

Anti-Fungal Activity

Coptisine exhibits anti-fungal activity against Candida species, inhibiting their growth at low concentrations .

Wissenschaftliche Forschungsanwendungen

Coptisinchlorid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es hat sich als potenzielles Antikrebsmittel erwiesen, insbesondere gegen Magenkrebszellen.

5. Wirkmechanismus

Coptisinchlorid entfaltet seine Wirkung über mehrere Mechanismen:

Antibakterielle Aktivität: Es stört die Permeabilität der Zellwand und hemmt das Atmungssystem von Bakterien, indem es wichtige Enzyme des Tricarbonsäurezyklus und der Glykolyse blockiert.

Antikrebsaktivität: Es induziert Apoptose in Krebszellen, indem es das mitochondriale Membranpotential hemmt und Caspase-Signalwege aktiviert.

Entzündungshemmende Aktivität: Es unterdrückt die Expression von pro-inflammatorischen Zytokinen und verstärkt die Expression von entzündungshemmenden Zytokinen.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Coptisinchlorid ist strukturell ähnlich anderen Isochinolin-Alkaloiden wie Berberin, Jatrorrhizin und Palmatin . Es ist einzigartig in seiner höheren Wirksamkeit gegen bestimmte Krebszelllinien und seinen spezifischen antibakteriellen Mechanismen .

Ähnliche Verbindungen:

Berberin: Bekannt für seine breite antimikrobielle Aktivität.

Jatrorrhizin: Zeigt ähnliche entzündungshemmende Eigenschaften.

Palmatin: Wird wegen seiner antimikrobiellen und entzündungshemmenden Wirkung verwendet.

Coptisinchlorid sticht durch seine starken Antikrebseigenschaften und seine Fähigkeit, spezifische bakterielle Signalwege zu hemmen, hervor, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen macht.

Biologische Aktivität

Coptisine chloride is an isoquinoline alkaloid primarily derived from the plant Coptis chinensis. This compound has garnered attention in the scientific community due to its diverse biological activities, which include antibacterial, cardioprotective, anti-inflammatory, and antiviral effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Pasteurella multocida. Research indicates that coptisine inhibits bacterial growth through several mechanisms:

- Cell Wall Permeability : Coptisine increases the permeability of bacterial cell membranes, as evidenced by the elevated activity of alkaline phosphatase in treated cultures. The minimum inhibitory concentration (MIC) for P. multocida was determined to be 0.125 mg/mL .

- Cell Structure Damage : Transmission electron microscopy (TEM) studies revealed that this compound disrupts the integrity of bacterial cell structures, leading to morphological deformations and cytoplasmic vacuolation .

- Inhibition of Respiratory Enzymes : Coptisine significantly reduces the activity of key respiratory enzymes such as succinate dehydrogenase (SDH) and lactate dehydrogenase (LDH), indicating its interference with cellular respiration .

Table 1: Effects of Coptisine on P. multocida

| Parameter | Control Group | Coptisine Treatment (MIC) |

|---|---|---|

| SDH Activity (U/mg protein) | 31.53 ± 1.27 | 5.80 ± 0.74 |

| LDH Activity (U/mg protein) | 6.53 ± 0.36 | 3.51 ± 0.42 |

| Soluble Protein Content (%) | - | Decreased by up to 28.1% |

| Genomic DNA Content | - | Significantly lower |

Cardioprotective Effects

This compound has shown promising cardioprotective effects in animal models, particularly in rats subjected to myocardial ischemia/reperfusion (I/R). Key findings from studies include:

- Reduction of Arrhythmias : Administration of coptisine prior to ischemic events significantly decreased arrhythmias observed during reperfusion .

- Limitation of Infarct Size : Coptisine treatment resulted in a notable reduction in infarct size as confirmed by Evans Blue staining and echocardiographic assessments .

- Anti-Apoptotic Mechanisms : The compound suppresses myocardial apoptosis by upregulating Bcl-2 and inhibiting caspase-3 activation, thereby mitigating inflammation and cell death during I/R injury .

Table 2: Cardioprotective Effects of Coptisine

| Parameter | Control Group | Coptisine Treatment |

|---|---|---|

| Ejection Fraction (EF) | Decreased | Attenuated |

| Infarct Size | Increased | Reduced |

| Apoptosis Markers | High | Low (Bcl-2 upregulated) |

Anti-Inflammatory Activity

This compound has been shown to modulate inflammatory responses effectively:

- Inhibition of Cytokines : Studies indicate that coptisine significantly reduces levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models . This effect is mediated through pathways involving NF-κB and MAPK signaling.

Table 3: Inflammatory Cytokine Levels Post-Coptisine Treatment

| Cytokine | Control Level (pg/mL) | Coptisine Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 64 |

| IL-1β | 120 | 45 |

| IL-6 | 200 | 80 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against influenza viruses:

- Inhibition of Viral Replication : Coptisine demonstrated an effective inhibition of H1N1 virus replication with an EC50 value of approximately 10.7 μM in MDCK cells. Pre-treatment with coptisine was found to be more effective than co-treatment or post-treatment .

Table 4: Antiviral Efficacy of Coptisine

| Treatment Type | Cell Viability (%) at 72h Post-Infection |

|---|---|

| Pre-treatment | 85 |

| Co-treatment | 65 |

| Post-treatment | 60 |

Eigenschaften

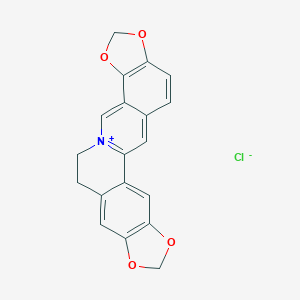

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4.ClH/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14;/h1-2,5-8H,3-4,9-10H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXPUVKJHVUJAV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3486-66-6 (Parent) | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00975628 | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-18-4 | |

| Record name | Coptisine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6020-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006020184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COPTISINE CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dihydro-2H,10H-[1,3]dioxolo[4,5-g][1,3]dioxolo[7,8]isoquinolino[3,2-a]isoquinolin-5-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[1,3]benzodioxolo[5,6-a:4',5'-g]quinolizinium, 6,7-dihydro-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Coptisine chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RSB8UY88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.